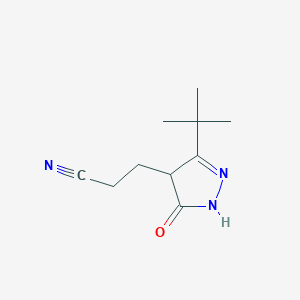![molecular formula C21H24N4O3S2 B2396795 N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide CAS No. 851987-51-4](/img/structure/B2396795.png)
N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide, also known as DBT-10, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of hydrazide derivatives and has shown promising results in various scientific research applications.
Scientific Research Applications
DNA Binding and Cellular Staining
Compounds related to Hoechst 33258, which share structural motifs with the benzothiazole and piperazine groups, are known for their strong affinity to bind with the minor groove of double-stranded DNA, particularly AT-rich sequences. This property makes them useful as fluorescent DNA stains for cell biology applications, including chromosome and nuclear staining, flow cytometry, and plant chromosome analysis. Their ability to penetrate cells readily has been widely utilized in various biological research contexts (Issar & Kakkar, 2013).
Drug Synthesis and Impurities
Research on the synthesis of pharmaceuticals, including the development of proton pump inhibitors like omeprazole, highlights the importance of compounds with benzothiazole and piperazine derivatives. These studies provide insights into novel synthesis methods and the identification of pharmaceutical impurities, which is crucial for the development of safer and more effective medications (Saini et al., 2019).
Metabolism and Pharmacological Effects
Arylpiperazine derivatives, which include structural elements similar to the compound , have been studied for their pharmacological effects, including their roles in the treatment of depression, psychosis, and anxiety. These compounds undergo extensive metabolism, and their derivatives are investigated for their effects on neurotransmitter receptors and potential as drug candidates (Caccia, 2007).
Anticancer and Anti-inflammatory Properties
The exploration of quinazoline derivatives, which share functional group similarities, has shown potential in anticancer activities, particularly against colorectal cancer. The structural flexibility of these compounds allows for the development of novel analogues with enhanced pharmacological properties. Their mechanisms of action often involve modulation of gene and protein expression related to cancer progression (Moorthy et al., 2023).
properties
IUPAC Name |
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-14-12-15(2)19-18(13-14)22-21(29-19)24-23-20(26)16-6-8-17(9-7-16)30(27,28)25-10-4-3-5-11-25/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,24)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAGAVYTSTYPBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2396715.png)
![4-[(2-Phenoxyethyl)sulfonyl]morpholine](/img/structure/B2396718.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2396720.png)



![cyclopropyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2396725.png)

![4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2396729.png)


![N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2396734.png)
